molecular formula C16H17NO5S B288153 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

カタログ番号 B288153
分子量: 335.4 g/mol
InChIキー: ZWSOCKXQUQHTFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid, also known as EMA401, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to have analgesic and anti-inflammatory effects in preclinical studies.

作用機序

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is a highly selective antagonist of the AT2R, which is a G protein-coupled receptor that is involved in many physiological processes, including blood pressure regulation, cell growth, and pain signaling. The AT2R is expressed in many tissues throughout the body, including the brain, heart, and kidneys.
By blocking the AT2R, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid inhibits the downstream signaling pathways that are involved in pain and inflammation. Specifically, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to inhibit the activation of the p38 MAPK pathway, which is a key mediator of pain and inflammation.
Biochemical and Physiological Effects
4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to have various biochemical and physiological effects in preclinical studies. In addition to its analgesic and anti-inflammatory effects, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has also been shown to improve renal function in animal models of kidney disease.

実験室実験の利点と制限

One of the major advantages of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is its high selectivity for the AT2R. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is also relatively easy to synthesize and has good stability.
One of the limitations of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid also has a relatively short half-life, which may limit its therapeutic potential.

将来の方向性

There are many potential future directions for the research and development of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid. One area of interest is in the development of novel formulations that improve the solubility and bioavailability of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid. Another area of interest is in the development of combination therapies that target multiple pain and inflammation pathways.
In addition, there is growing interest in the role of the AT2R in various disease conditions, including cardiovascular disease, diabetes, and cancer. Further research into the role of the AT2R and the potential therapeutic applications of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid in these disease conditions may lead to new treatment options for patients.

合成法

The synthesis of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid involves the reaction of 4-aminobenzoic acid with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, which results in the formation of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid as a white powder.

科学的研究の応用

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often difficult to treat with conventional pain medications. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to have analgesic effects in preclinical studies by blocking the AT2R, which is involved in pain signaling pathways.
In addition to its potential use in pain management, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has also been studied for its anti-inflammatory effects. Inflammation is a major contributor to many disease conditions, including arthritis, asthma, and inflammatory bowel disease. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to reduce inflammation in preclinical studies by inhibiting the production of pro-inflammatory cytokines.

特性

製品名

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

分子式

C16H17NO5S

分子量

335.4 g/mol

IUPAC名

4-[(4-ethoxy-3-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C16H17NO5S/c1-3-22-15-9-8-14(10-11(15)2)23(20,21)17-13-6-4-12(5-7-13)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19)

InChIキー

ZWSOCKXQUQHTFL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C

正規SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。